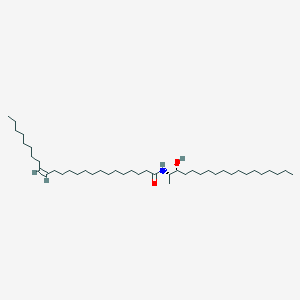

(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate

Übersicht

Beschreibung

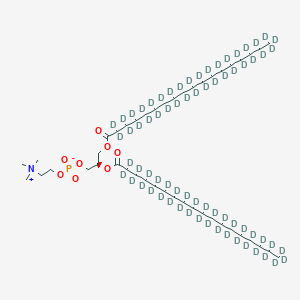

1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol, also known as TG(16:0/16:0/10:0), belongs to the class of triacylglycerols (TAGs). It consists of three fatty acid chains esterified to a glycerol backbone. The compound’s systematic name is 3-(Decanoyloxy)-1,2-propanediyl dihexadecanoate .

Vorbereitungsmethoden

Synthetic Routes:

Chemical Synthesis: The compound can be synthesized by esterification of glycerol with palmitic acid (hexadecanoic acid) and decanoic acid (capric acid). The reaction involves the removal of water (dehydration) to form the ester bonds.

Enzymatic Synthesis: Lipases can catalyze the esterification of glycerol and fatty acids, providing a more specific and environmentally friendly approach.

Industrial Production:

1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol is not commonly produced industrially in large quantities. it can be obtained through custom synthesis or research purposes.

Analyse Chemischer Reaktionen

Die Verbindung kann verschiedene Reaktionen eingehen:

Hydrolyse: Enzymatische oder saure Hydrolyse bricht die Esterbindungen auf und ergibt Glycerin und die entsprechenden Fettsäuren.

Oxidation: Die Fettsäureketten können Oxidationsreaktionen eingehen, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.

Reduktion: Die Reduktion der Carbonylgruppen in den Fettsäuren kann unter bestimmten Bedingungen erfolgen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, wie z. B. Acylierung oder Deacylierung.

Häufige Reagenzien sind Lipasen, Säuren, Basen und Oxidationsmittel. Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen ab.

Wissenschaftliche Forschungsanwendungen

1,2-Dipalmitoyl-3-Decanoyl-rac-Glycerin findet Anwendungen in:

Lipid-Doppelschicht-Studien: Es bildet klassische Lipid-Doppelschichten und zeigt bei niedrigen Temperaturen einzigartige Eigenschaften, bei denen sich die Kohlenwasserstoffketten verzahnen.

Arzneimittelfreisetzung: TAGs dienen als Träger für lipophile Medikamente aufgrund ihrer Biokompatibilität und Löslichkeit.

Ernährungs- und Stoffwechselforschung: TAGs spielen eine Rolle bei der Energiespeicherung und dem Stoffwechsel.

5. Wirkmechanismus

Der Wirkmechanismus der Verbindung hängt von ihrem spezifischen Kontext ab. Als Lipid kann es die Membranfluidität, die Zellsignalisierung und die Stoffwechselwege beeinflussen. Weitere Forschung ist erforderlich, um seine präzisen molekularen Ziele aufzuklären.

Wirkmechanismus

The compound’s mechanism of action depends on its specific context. As a lipid, it can influence membrane fluidity, cell signaling, and metabolic pathways. Further research is needed to elucidate its precise molecular targets.

Vergleich Mit ähnlichen Verbindungen

1,2-Dipalmitoyl-3-Decanoyl-rac-Glycerin weist Ähnlichkeiten mit anderen TAGs auf, wie z. B. 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-Glycerin) und 1,2-Dipalmitoyl-3-Myristoyl-rac-Glycerin . Seine einzigartige Kombination von Fettsäuren unterscheidet es von verwandten Verbindungen.

Eigenschaften

IUPAC Name |

(3-decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O6/c1-4-7-10-13-16-18-20-22-24-26-29-32-35-38-44(47)50-41-42(40-49-43(46)37-34-31-28-15-12-9-6-3)51-45(48)39-36-33-30-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBURFJXMBPWRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, 1,1'-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1,3-propanediyl] ester](/img/structure/B3026013.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)